(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one
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Overview
Description
®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a complex organic compound that features a piperidine ring fused with a pyrroloimidazole structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Construction of the Pyrroloimidazole Core: This can be achieved through condensation reactions involving imidazole derivatives and appropriate aldehydes or ketones.
Final Coupling: The piperidine and pyrroloimidazole units are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the piperidine ring or other reactive sites.
Reduction: Reduction reactions could be used to modify the imidazole ring or other parts of the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its interactions with various enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one would depend on its specific biological target. It might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(Piperidin-4-YL)pyrrolo[1,2-C]imidazole: Lacks the tetrahydro modification.
®-2-(Piperidin-4-YL)tetrahydroimidazole: Lacks the pyrrolo ring.
Uniqueness
The unique combination of the piperidine, pyrrolo, and imidazole rings in ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
1224698-12-7 |
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Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
(7aR)-2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C11H19N3O/c15-11-13-7-1-2-10(13)8-14(11)9-3-5-12-6-4-9/h9-10,12H,1-8H2/t10-/m1/s1 |
InChI Key |
XKZVHWQXRLXOEB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)N2C1)C3CCNCC3 |
Canonical SMILES |
C1CC2CN(C(=O)N2C1)C3CCNCC3 |
Origin of Product |
United States |
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